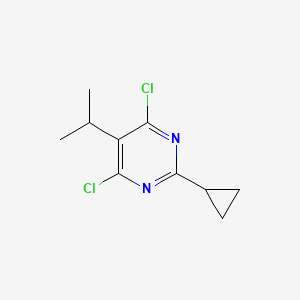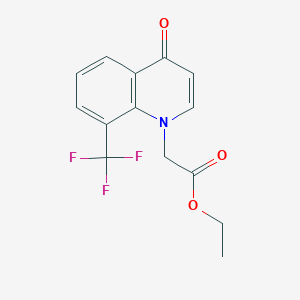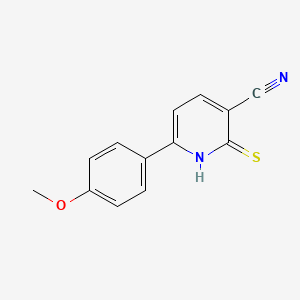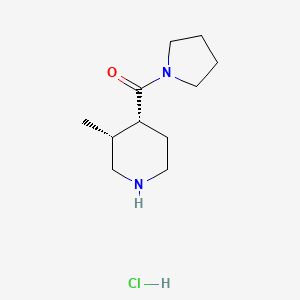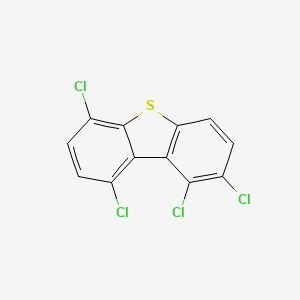
Benzyl 2-(furan-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl2-(furan-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom.
Métodos De Preparación
The synthesis of Benzyl2-(furan-3-yl)piperidine-1-carboxylate typically involves the reaction of benzyl chloride with 2-(furan-3-yl)piperidine-1-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Análisis De Reacciones Químicas
Benzyl2-(furan-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or furan rings, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
Benzyl2-(furan-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl2-(furan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The furan ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins involved in metabolic pathways .
Comparación Con Compuestos Similares
Benzyl2-(furan-3-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
Benzyl2-(pyridin-3-yl)piperidine-1-carboxylate: Similar structure but with a pyridine ring instead of a furan ring.
Benzyl2-(thiophen-3-yl)piperidine-1-carboxylate: Contains a thiophene ring instead of a furan ring.
Benzyl2-(pyrrol-3-yl)piperidine-1-carboxylate: Features a pyrrole ring in place of the furan ring. These compounds share structural similarities but differ in their heterocyclic rings, which can lead to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
benzyl 2-(furan-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H19NO3/c19-17(21-12-14-6-2-1-3-7-14)18-10-5-4-8-16(18)15-9-11-20-13-15/h1-3,6-7,9,11,13,16H,4-5,8,10,12H2 |
Clave InChI |
ICUDDUTZTFMKKU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=COC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)
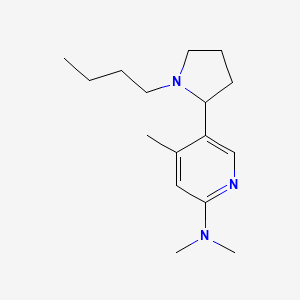
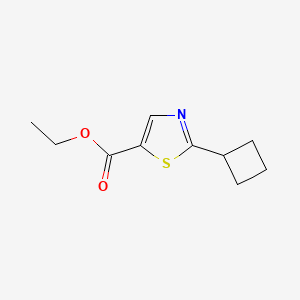
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)

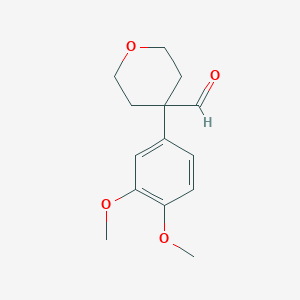
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
